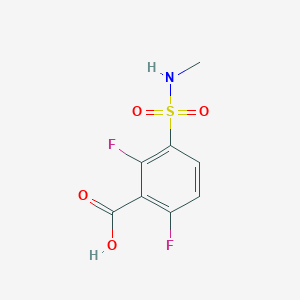

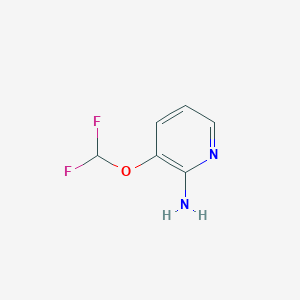

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid

説明

科学的研究の応用

Synthesis and Chemical Transformations

[Difluoro(phenylsulfanyl)methyl]trimethylsilane underwent nucleophilic addition to the carbonyl group of Weinreb amides to provide corresponding difluoro(phenylsulfanyl)methyl ketones. These were converted into difluoromethyl ketones through reductive cleavage of the phenylsulfanyl group. o-Alkynyl Weinreb amides derived from benzoic acid derivatives, including 2,6-difluorobenzoic acid, resulted in cyclized products through a 5-exo-dig cyclization, demonstrating the chemical versatility of such compounds (Phetcharawetch et al., 2017).

Environmental Remediation Applications

Research on heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and other perfluoroalkyl substances in groundwater revealed the potential of such chemical processes for in-situ environmental remediation. Although the study does not directly mention 2,6-Difluoro-3-(methylsulfamoyl)benzoic acid, the research on similar compounds provides insights into the remediation potential of related fluorinated compounds (Park et al., 2016).

Water Treatment and Filtration

Innovative sulfonated aromatic diamine monomers, including derivatives of benzoic acid, were used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, highlighting the application of such compounds in the creation of more efficient and selective water treatment technologies (Liu et al., 2012).

Exploration of Structural Opportunities

The study by Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene and the synthesis of various difluorobenzoic acids including 2,6-difluorobenzoic acid. This research provides a foundation for the synthesis of various structurally related compounds and highlights the versatility and potential applications of such compounds in different fields of chemistry and materials science (Schlosser & Heiss, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The safety information includes hazard statements such as “Warning” and precautionary statements . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

特性

IUPAC Name |

2,6-difluoro-3-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQTMPTFBEQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)

![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)

![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)